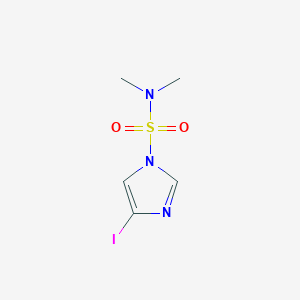

4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-iodo-N,N-dimethylimidazole-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8IN3O2S/c1-8(2)12(10,11)9-3-5(6)7-4-9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJHNZMKMJPPGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1C=C(N=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8IN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378429 | |

| Record name | 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135773-25-0 | |

| Record name | 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethyl 4-iodo-1H-imidazole-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide. Due to the limited availability of direct experimental data for this specific molecule, this document also includes information on the related precursor, 4-iodo-1H-imidazole, and general characteristics of N,N-dimethyl-imidazole-1-sulfonamides to offer a predictive context for its behavior. All available quantitative data is presented in structured tables for clarity.

Chemical Identity and Physical Properties

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 135773-25-0 | [1] |

| Molecular Formula | C₅H₈IN₃O₂S | [1] |

| Molecular Weight | 301.1 g/mol | [1] |

| Physical State | Solid | [2] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| LogP | Data not available |

Synthesis and Characterization

Detailed experimental protocols for the synthesis of this compound are not explicitly documented in readily accessible scientific literature. However, its synthesis can be logically inferred from the preparation of its precursors, primarily 4-iodo-1H-imidazole, and the general reactivity of imidazoles with sulfonyl chlorides.

Inferred Synthesis Workflow

The synthesis would likely proceed in a two-step manner: first, the iodination of imidazole to form 4-iodo-1H-imidazole, followed by the sulfonylation of the imidazole nitrogen with N,N-dimethylsulfonyl chloride.

A logical workflow for the synthesis of the target compound.

Experimental Protocol for the Synthesis of 4-Iodo-1H-imidazole (Precursor)

The synthesis of the key precursor, 4-iodo-1H-imidazole, is well-documented. A common method involves the direct iodination of imidazole.

Materials:

-

Imidazole

-

Iodine (I₂)

-

Base (e.g., Sodium Hydroxide)

-

Solvent (e.g., Water)

Procedure:

-

Dissolve imidazole in an aqueous solution of a suitable base.

-

Cool the solution in an ice bath.

-

Slowly add a solution of iodine to the cooled imidazole solution.

-

Allow the reaction to proceed at a controlled temperature.

-

After the reaction is complete, the product can be isolated through filtration and purified by recrystallization.[3][4]

Biological Activity and Potential Applications

Direct experimental data on the biological activity of this compound is not currently available in the public domain. However, the structural motifs present in the molecule—the iodinated imidazole ring and the sulfonamide group—are found in many biologically active compounds.

-

Imidazole Derivatives: The imidazole ring is a privileged scaffold in medicinal chemistry, present in a wide range of therapeutic agents with antifungal, antibacterial, and anticancer properties.[5][6] The introduction of a halogen, such as iodine, can significantly modulate the biological activity of the parent compound.

-

Sulfonamides: The sulfonamide functional group is a cornerstone of various pharmaceuticals, most notably antibacterial agents (sulfa drugs).[7] Sulfonamide derivatives have also been investigated for a wide range of other biological activities.[8]

Given these characteristics, this compound may be a subject of interest in drug discovery programs as a potential intermediate or a candidate molecule for screening in various biological assays.

Logical Relationship in Drug Discovery

The utility of this compound in a drug discovery workflow would likely involve its use as a building block for creating a library of more complex molecules.

Conceptual workflow for utilizing the compound in drug discovery.

Conclusion

This compound is a chemical compound for which basic identifying information is available. However, a comprehensive understanding of its physicochemical properties and biological activity is hampered by the lack of direct experimental data in the public domain. Based on the known properties of its structural components, it holds potential as a valuable building block in medicinal chemistry and drug discovery. Further experimental investigation is required to fully characterize this molecule and explore its potential applications.

References

An In-depth Technical Guide to 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide

CAS Number: 135773-25-0

This technical guide provides a comprehensive overview of 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide, a key heterocyclic compound relevant to researchers, scientists, and professionals in drug development and chemical synthesis. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its potential applications based on its structural characteristics.

Compound Data Summary

Quantitative data for this compound is summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers and Physical Properties

| Parameter | Value | Reference |

| CAS Number | 135773-25-0 | [1] |

| Molecular Formula | C₅H₈IN₃O₂S | [1] |

| Molecular Weight | 301.11 g/mol | [2] |

| Appearance | Solid | |

| Purity | ≥98% | [2][3] |

| Storage Temperature | 2-8°C, Keep in dark place, inert atmosphere |

Table 2: Safety Information

| Hazard Statement | Description |

| H301, H311, H331 | Toxic if swallowed, in contact with skin or if inhaled |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Synthesis and Experimental Protocols

The synthesis of this compound is achieved through the N-sulfonylation of its precursor, 4-iodo-1H-imidazole.

Synthesis of the Precursor: 4-Iodo-1H-imidazole

A common and efficient method for the synthesis of 4-iodo-1H-imidazole is through the direct iodination of imidazole.[4][5][6] This method involves the reaction of imidazole with iodine in an alkaline aqueous solution. The regioselectivity towards the 4-position is controlled by using an excess of imidazole.

Experimental Protocol: Direct Iodination of Imidazole [4][5]

-

Materials: Imidazole, Iodine (I₂), Sodium Hydroxide (NaOH), Sodium Iodide (NaI), Isopropanol, n-Hexane, Deionized Water, Hydrochloric Acid (HCl).

-

Procedure:

-

Prepare an aqueous solution of sodium hydroxide and dissolve an excess of imidazole in it at room temperature.

-

In a separate beaker, prepare a solution of iodine and sodium iodide in deionized water. The formation of the triiodide ion (I₃⁻) enhances the solubility of iodine.

-

Cool the imidazole solution to 0°C using an ice bath.

-

Slowly add the iodine solution dropwise to the cooled imidazole solution over 1-2 hours, maintaining the temperature at 0°C.

-

Continue to stir the reaction mixture at 0°C for several hours after the addition is complete.

-

Adjust the pH of the reaction mixture to 7-9 with dilute HCl to precipitate the crude 4-iodo-1H-imidazole.

-

Isolate the crude product by filtration.

-

Purify the crude solid by recrystallization from a suitable solvent system, such as isopropanol/n-hexane, to yield pure 4-iodo-1H-imidazole as a white crystalline solid.[4][6]

-

Synthesis of this compound

The target compound is synthesized via a highly efficient and regioselective N-sulfonylation of 4-iodo-1H-imidazole with N,N-dimethylsulfamoyl chloride.[7]

Experimental Protocol: N-Sulfonylation of 4-Iodo-1H-imidazole

-

Reactants: 4-iodo-1H-imidazole, N,N-dimethylsulfamoyl chloride.

-

Reagents: 50% aqueous Sodium Hydroxide (NaOH), Tetrahydrofuran (THF).

-

Procedure: While the full detailed experimental procedure from the primary literature could not be retrieved, the key aspects of the synthesis are as follows:

-

4-iodo-1H-imidazole is reacted with N,N-dimethylsulfamoyl chloride in a biphasic system consisting of THF and 50% aqueous NaOH.

-

This method has been reported to produce N,N-dimethyl-4-iodo-1H-imidazole-1-sulfonamide in 97% yield and with a purity of >98%.[7]

-

A key feature of this procedure is the rearrangement of the 5-iodo-sulfonamide by-product to the desired 4-iodo product.[7]

-

Experimental and Logical Diagrams

The following diagrams illustrate the synthetic workflow and a relevant biological pathway.

Biological Context and Potential Applications

Direct biological activity and specific signaling pathway modulation by this compound are not extensively documented in publicly available literature. Its primary role appears to be that of a chemical intermediate in the synthesis of more complex molecules for screening libraries and drug discovery.[7]

The biological potential of this compound can be inferred from the activities of its core structural motifs: the iodo-imidazole and the sulfonamide.

The Iodo-imidazole Moiety

4-Iodo-1H-imidazole is a versatile building block in medicinal chemistry. The iodine atom provides a reactive site for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse substituents.[8] This facilitates the synthesis of libraries of compounds for screening against various biological targets. Derivatives of 4-iodo-1H-imidazole have been investigated for a range of therapeutic applications, including as kinase inhibitors, antifungal agents, and histamine receptor antagonists.[9]

The Sulfonamide Moiety

The sulfonamide group is a well-established pharmacophore in drug discovery. Sulfonamide-containing drugs exhibit a wide array of biological activities, including antibacterial, diuretic, and hypoglycemic effects.[2] The primary mechanism of action for antibacterial sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. By acting as a competitive inhibitor of para-aminobenzoic acid (pABA), sulfonamides disrupt the folate pathway, thereby inhibiting bacterial growth.

Given its structure, this compound serves as a valuable intermediate, combining the synthetic versatility of an iodo-imidazole with the pharmacological potential of a sulfonamide. It is a promising scaffold for the development of novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. ijpsonline.com [ijpsonline.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral characteristics and synthetic methodology for the compound 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide. Due to the limited availability of public domain experimental data for this specific molecule, this guide presents a set of predicted spectral data based on established principles of spectroscopy and the known data of its structural analogs. Detailed, plausible experimental protocols for its synthesis and characterization are also provided to facilitate further research and application in medicinal chemistry and drug development.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 135773-25-0[1]

-

Molecular Formula: C₅H₈IN₃O₂S[1]

-

Molecular Weight: 301.11 g/mol [1]

-

Physical Form: Solid (predicted)

Predicted Spectral Data

The following spectral data are predicted based on the analysis of the parent compound, N,N-dimethyl-1H-imidazole-1-sulfonamide, and the known effects of iodine substitution on the imidazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.8 | s | 1H | H-2 (imidazole) |

| ~ 7.6 | s | 1H | H-5 (imidazole) |

| ~ 2.9 | s | 6H | -N(CH₃)₂ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 139 | C-2 (imidazole) |

| ~ 125 | C-5 (imidazole) |

| ~ 85 | C-4 (imidazole) |

| ~ 38 | -N(CH₃)₂ |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

| m/z | Ion | Notes |

| 301.9455 | [M+H]⁺ | Predicted exact mass for the protonated molecule. |

| 323.9274 | [M+Na]⁺ | Predicted sodium adduct. |

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3100-3200 | C-H stretching (imidazole ring) |

| ~ 2900-3000 | C-H stretching (methyl groups) |

| ~ 1500-1600 | C=C and C=N stretching (imidazole ring) |

| ~ 1350-1380 | S=O stretching (asymmetric) of sulfonamide |

| ~ 1150-1180 | S=O stretching (symmetric) of sulfonamide |

| ~ 950-1050 | S-N stretching |

| ~ 600-700 | C-I stretching |

Experimental Protocols

The following are detailed, plausible protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This proposed synthesis involves the direct iodination of N,N-dimethyl-1H-imidazole-1-sulfonamide.

Materials:

-

N,N-dimethyl-1H-imidazole-1-sulfonamide

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Argon or Nitrogen gas

-

Sodium thiosulfate solution (10%)

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N,N-dimethyl-1H-imidazole-1-sulfonamide (1 equivalent).

-

Dissolve the starting material in anhydrous acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Iodosuccinimide (NIS) (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 10% sodium thiosulfate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Spectroscopic Characterization

Instrumentation:

-

NMR: 400 MHz spectrometer

-

MS: High-resolution mass spectrometer with electrospray ionization (ESI)

-

IR: Fourier-transform infrared (FTIR) spectrometer with ATR accessory

Protocols:

-

¹H and ¹³C NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra at room temperature.

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into the ESI source of the mass spectrometer in positive ion mode.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

-

-

Infrared Spectroscopy:

-

Place a small amount of the solid sample directly onto the ATR crystal of the FTIR spectrometer.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow from the synthesis of the precursor to the final characterization of the target compound.

Caption: Synthesis and Characterization Workflow.

References

A Technical Guide to the Biological Activity of Sulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides, characterized by the presence of a sulfonyl group connected to an amine, represent a cornerstone class of synthetic compounds in medicinal chemistry.[1][2] First introduced as antibacterial agents, their therapeutic applications have since expanded dramatically.[3] This guide provides an in-depth exploration of the diverse biological activities of sulfonamide derivatives, focusing on their mechanisms of action, quantitative activity data, and the experimental protocols used for their evaluation. The versatility of the sulfonamide scaffold has led to the development of drugs for a wide array of conditions, including bacterial infections, cancer, inflammation, glaucoma, epilepsy, and diabetes.[4][5]

Core Mechanism of Action: Dihydropteroate Synthase Inhibition

The classical and most well-understood mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid (vitamin B9) synthesis pathway.[2][6] Bacteria must synthesize their own folic acid, as they cannot utilize pre-formed folate from their environment. Folic acid is a precursor for the synthesis of essential molecules like purines and pyrimidines, which are the building blocks of DNA and RNA.[]

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[1] By mimicking PABA, sulfonamides bind to the active site of the DHPS enzyme, preventing the conversion of PABA to dihydropteroate.[2] This blockade halts the folic acid synthesis pathway, leading to a bacteriostatic effect—inhibiting the growth and reproduction of bacteria rather than directly killing them.[6] The body's immune system then clears the inhibited bacteria. Humans are unaffected by this mechanism as they obtain folic acid from their diet.[6]

Signaling Pathway: Bacterial Folic Acid Synthesis

The following diagram illustrates the bacterial folic acid synthesis pathway and the inhibitory action of sulfonamide derivatives.

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Diverse Biological Activities of Sulfonamide Derivatives

Beyond their antibacterial properties, the structural versatility of sulfonamides has been exploited to develop a wide range of therapeutic agents with diverse biological activities.[8][9]

Anticancer Activity

Sulfonamide derivatives have emerged as a significant class of anticancer agents.[10] Their mechanisms of action in oncology are varied and include:

-

Carbonic Anhydrase (CA) Inhibition: Tumor cells, particularly under hypoxic conditions, overexpress certain CA isoforms (e.g., CA IX and XII).[11][12] These enzymes help maintain the acidic tumor microenvironment, which is crucial for tumor growth and metastasis. Sulfonamide-based CA inhibitors can disrupt this pH regulation, leading to apoptosis.[10]

-

Tyrosine Kinase Inhibition: Many sulfonamides have been designed to act as tyrosine kinase inhibitors, disrupting key signaling pathways involved in cancer cell proliferation and survival.[10]

-

Other Mechanisms: Sulfonamides also exhibit anticancer effects by inhibiting other targets such as matrix metalloproteinases, aromatase, and histone deacetylases.[10] Some sulfonamide-metal complexes have shown potent cytotoxic activity, often exceeding that of standard chemotherapeutic agents like cisplatin.[13][14]

Anti-inflammatory Activity

Certain sulfonamide derivatives possess potent anti-inflammatory properties. For instance, celecoxib, a selective COX-2 inhibitor, is widely used to treat pain and inflammation.[4] Other sulfonamides, like dapsone and nimesulide, can reduce the bioavailability of neutrophil-derived hypochlorous acid (HOCl), a potent oxidant involved in tissue damage during inflammation.[15] This action helps protect against the inactivation of α1-antitrypsin, a key inhibitor of neutrophil elastase, thereby mitigating tissue injury.[15]

Diuretic Activity

Thiazide and loop diuretics are sulfonamide-based drugs that are fundamental in the management of hypertension and edema.[3][16] They act by inhibiting ion co-transporters in the renal tubules.[16]

-

Thiazide diuretics (e.g., hydrochlorothiazide) inhibit the Na+/Cl- cotransporter in the distal convoluted tubule.[6]

-

Loop diuretics (e.g., furosemide) inhibit the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle.[6] This inhibition leads to increased excretion of sodium, chloride, and water.[16]

Anticonvulsant Activity

Several sulfonamide derivatives are used as antiepileptic drugs (AEDs).[17] Their mechanisms often involve the inhibition of carbonic anhydrase in the central nervous system.[18][19] Examples include acetazolamide, topiramate, and zonisamide.[5][18] The anticonvulsant effect is thought to be partly due to CO2 retention following the inhibition of brain CA isoforms.[18] Some newer sulfamide derivatives have shown broad-spectrum anticonvulsant activity by inhibiting voltage-gated sodium and calcium channels.[20]

Quantitative Data on Biological Activity

The biological activity of sulfonamide derivatives is quantified using various metrics depending on the therapeutic target. The following tables summarize representative data for different activities.

Table 1: Antibacterial Activity of Selected Sulfonamide Derivatives

| Compound | Target Organism | MIC (µg/mL) |

| Sulfamethoxazole | Escherichia coli | 8 - 32 |

| Sulfadiazine | Staphylococcus aureus | 16 - 64 |

| Mafenide | Pseudomonas aeruginosa | 62.5 |

| Sulfisoxazole | Haemophilus influenzae | 4 - 16 |

Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the specific strain and testing conditions.

Table 2: Anticancer Activity (IC50) of Selected Sulfonamide Derivatives

| Compound | Cell Line | IC50 (µM) | Target |

| Celecoxib | HT-29 (Colon) | 15.6 | COX-2 |

| Indisulam | A549 (Lung) | 0.05 | Cell Cycle |

| Pazopanib | HUVEC (Endothelial) | 0.03 | VEGFR |

| Belinostat | Various | 0.1 - 0.5 | HDAC |

Note: IC50 (Half-maximal Inhibitory Concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 3: Carbonic Anhydrase Inhibition (Ki) of Selected Sulfonamide Derivatives

| Compound | CA Isoform | Ki (nM) |

| Acetazolamide | hCA II | 12 |

| Dorzolamide | hCA II | 0.5 |

| Brinzolamide | hCA II | 3.1 |

| Dichlorphenamide | hCA I | 30 |

Note: Ki (Inhibition Constant) is a measure of the inhibitor's binding affinity to the enzyme.

Experimental Protocols

The evaluation of the biological activity of sulfonamide derivatives involves a range of standardized in vitro and in vivo assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation: A serial two-fold dilution of the sulfonamide derivative is prepared in a multi-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacterium to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours.

-

Reading: The MIC is determined as the lowest concentration of the sulfonamide that completely inhibits visible growth of the bacterium.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure the cytotoxicity of a compound against cancer cell lines.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the sulfonamide derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of ~570 nm. The IC50 value is calculated from the dose-response curve.

Experimental Workflow: MTT Assay

The diagram below outlines the workflow for a typical MTT assay.

Caption: A typical experimental workflow for determining cytotoxicity using the MTT assay.

Carbonic Anhydrase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of CA. A common method involves monitoring the esterase activity of CA using 4-nitrophenyl acetate (4-NPA) as a substrate.

-

Reagent Preparation: Prepare a solution of the purified CA isoform, the sulfonamide inhibitor at various concentrations, and the substrate 4-NPA in a suitable buffer.

-

Reaction Initiation: The reaction is initiated by adding the substrate to a mixture of the enzyme and the inhibitor.

-

Measurement: The hydrolysis of 4-NPA to 4-nitrophenol is monitored spectrophotometrically by measuring the increase in absorbance at ~400 nm over time.

-

Data Analysis: The inhibition constant (Ki) is determined by analyzing the reaction rates at different inhibitor and substrate concentrations, often using the Cheng-Prusoff equation.

Conclusion and Future Perspectives

The sulfonamide scaffold has proven to be a remarkably versatile and privileged structure in medicinal chemistry. From their initial discovery as antibacterial agents, sulfonamide derivatives have evolved into a broad class of drugs with applications spanning oncology, inflammation, and neurology. The continued exploration of new sulfonamide derivatives, including their metal complexes, holds significant promise for the development of novel therapeutics with improved efficacy and selectivity.[13][14] Future research will likely focus on designing isoform-selective inhibitors to minimize off-target effects and on developing novel derivatives to overcome challenges such as drug resistance.[21]

References

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 3. Sulfonamide | Antibacterial, Antifungal & Antiviral | Britannica [britannica.com]

- 4. List of Sulfonamides + Uses, Types & Side Effects - Drugs.com [drugs.com]

- 5. ijpsonline.com [ijpsonline.com]

- 6. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 8. eurekaselect.com [eurekaselect.com]

- 9. researchgate.net [researchgate.net]

- 10. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sulphonamides as anti-inflammatory agents: old drugs for new therapeutic strategies in neutrophilic inflammation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. SULFONAMYL DIURETICS—Mechanism of Action and Therapeutic Use - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anticonvulsant sulfonamides/sulfamates/sulfamides with carbonic anhydrase inhibitory activity: drug design and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Anticonvulsant Sulfonamides/Sulfamates/Sulfamides with Carbonic Anhydrase Inhibitory Activity: Drug Design and Mechanism of Action - ProQuest [proquest.com]

- 20. Novel, broad-spectrum anticonvulsants containing a sulfamide group: pharmacological properties of (S)-N-[(6-chloro-2,3-dihydrobenzo[1,4]dioxin-2-yl)methyl]sulfamide (JNJ-26489112) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ijpsr.com [ijpsr.com]

The Strategic Role of Iodo-Imidazoles in Modern Medicinal Chemistry: A Technical Guide

Abstract: The imidazole ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous natural products and synthetic drugs. The introduction of an iodine atom onto this scaffold, particularly creating 4-iodo-1H-imidazole, significantly enhances its synthetic versatility, establishing it as a cornerstone building block for drug discovery.[1] The unique electronic properties conferred by the iodine atom and its utility as a reactive handle for cross-coupling reactions allow for extensive exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This technical guide provides an in-depth analysis of the synthesis, physicochemical properties, and diverse applications of iodo-imidazole derivatives, with a focus on their role in developing kinase inhibitors, anticancer agents, and antimicrobial therapeutics. Detailed experimental protocols, quantitative biological data, and process visualizations are presented to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to Iodo-Imidazoles

The imidazole nucleus is a five-membered aromatic heterocycle containing two nitrogen atoms, a structure that imparts a unique combination of physicochemical properties, including high polarity, hydrogen bonding capability, and amphoteric nature.[2][3] These characteristics allow imidazole-containing molecules to interact with a wide array of biological targets, such as enzymes and receptors, making them a focal point of pharmaceutical research.[4][5]

The strategic incorporation of an iodine atom onto the imidazole ring creates a powerful synthetic intermediate. The carbon-iodine (C-I) bond is relatively weak and susceptible to a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Sonogashira reactions. This reactivity provides a facile and robust method for forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures and the generation of large compound libraries for biological screening.[6][7] The iodine substituent also influences the molecule's lipophilicity and electronic properties, which can directly impact its pharmacokinetic profile and binding affinity to biological targets.[7][8] Consequently, 4-iodo-1H-imidazole is not just a synthetic intermediate but a strategic tool for fine-tuning the pharmacological properties of drug candidates.[1]

Physicochemical Properties

A precise understanding of a molecule's physicochemical properties is fundamental to predicting its behavior in biological systems. The addition of an iodine atom to the imidazole scaffold significantly alters its electronic properties and enhances its reactivity.[9] While computational models offer valuable predictions, experimental validation remains the gold standard.[9] The table below compares key properties of the parent 1H-imidazole with its 4-iodo derivative.

| Property | 1H-Imidazole | 4-Iodo-1H-imidazole | Data Source |

| Molecular Formula | C₃H₄N₂ | C₃H₃IN₂ | [9][10] |

| Molecular Weight | 68.08 g/mol | 193.97 g/mol | [9][10] |

| Appearance | White to pale yellow crystalline solid | Off-white to light yellow crystalline solid | [4][9] |

| Melting Point | 89-91 °C | 139-143 °C | [9] |

| Boiling Point | 256 °C (Experimental) | 284.1 °C (Predicted) | [9] |

| pKa (Acidic) | 14.5 (Experimental) | 11.46 (Predicted) | [9] |

| LogP | -0.02 (Experimental) | 0.5 (Predicted) | [9][10] |

Note: Some properties for 4-iodo-1H-imidazole are based on computational predictions and await full experimental validation.[9]

Synthesis of Iodo-Imidazoles

The synthesis of 4-iodo-1H-imidazole from readily available imidazole is a critical transformation in medicinal chemistry. The primary challenge lies in achieving regioselectivity, as imidazole can be iodinated at multiple positions.[6] Several methods have been developed, with the most common being the direct regioselective iodination of imidazole using molecular iodine in an alkaline aqueous medium.[6][11] An alternative two-step method involves the formation of a di-iodo intermediate followed by selective deiodination.[7][12]

Experimental Protocol: Direct Iodination of Imidazole[6][13]

This protocol describes the synthesis of 4(5)-iodoimidazole via direct iodination in an alkaline medium.

-

Preparation of Solutions:

-

In a flask, dissolve sodium hydroxide (NaOH) in deionized water and cool the solution to room temperature. Add imidazole to the NaOH solution and stir until it is fully dissolved. Cool the resulting solution to 0°C in an ice bath.

-

In a separate flask, prepare a solution by dissolving sodium iodide (NaI) and iodine (I₂) in deionized water.

-

-

Reaction:

-

Slowly add the iodine/sodium iodide solution dropwise to the cooled imidazole solution while vigorously stirring and maintaining the temperature at 0°C.

-

After the addition is complete, continue stirring the reaction mixture at 0°C for approximately 6 hours.

-

-

Work-up and Isolation:

-

Neutralize the reaction mixture to a pH of 7-8 with concentrated hydrochloric acid (HCl). This will cause a solid to precipitate.

-

Collect the precipitated solid by vacuum filtration.

-

The filtrate can be further extracted with a suitable organic solvent (e.g., ethyl acetate) to recover any remaining product.

-

Combine the solid product and the extracted residue.

-

-

Purification:

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., isopropanol and n-hexane) to yield pure 4(5)-iodoimidazole as a white crystalline solid.

-

Role in Drug Discovery and Development

4-Iodo-1H-imidazole is rarely the final active pharmaceutical ingredient (API); instead, its primary role is that of a versatile building block for creating diverse and complex molecules.[1][7] The C-I bond is a key functional handle for introducing a wide array of aryl and heteroaryl substituents via robust and efficient palladium-catalyzed cross-coupling reactions.[1] This capability allows medicinal chemists to systematically modify the imidazole core, explore vast chemical space, and fine-tune pharmacological properties to enhance potency and selectivity for a given biological target.[1][7]

Suzuki-Miyaura Coupling Workflow

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction frequently employed to functionalize iodo-imidazoles. It involves the reaction of the iodo-imidazole with a boronic acid or ester in the presence of a palladium catalyst and a base.[1]

Experimental Protocol: General Suzuki-Miyaura Coupling[1]

-

Reaction Setup: To a dried Schlenk flask under an argon atmosphere, add the 4-iodo-1H-imidazole derivative (1.0 mmol), the corresponding aryl or heteroaryl boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like potassium carbonate (2.0 mmol).

-

Solvent Addition: Add a degassed solvent mixture, typically dioxane and water (e.g., 4:1 ratio, 10 mL).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (20 mL) and extract the mixture with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired 4-substituted imidazole product.

Therapeutic Applications and Biological Activity

Derivatives synthesized from iodo-imidazole scaffolds have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibiting effects.[7][8]

Kinase Inhibition

The dysregulation of protein kinases is a hallmark of many diseases, especially cancer.[1][13] Iodo-imidazole derivatives serve as key intermediates in the synthesis of potent and selective small-molecule kinase inhibitors.[1][14] The ability to introduce diverse substituents at the 4-position allows for detailed exploration of interactions within the kinase active site, leading to optimized potency and selectivity.[1]

The following table summarizes the inhibitory activity of representative kinase inhibitors synthesized using iodo-imidazole or related benzimidazole scaffolds.

| Compound ID | Target Kinase(s) | IC₅₀ (µM) | Reference |

| IMD-K1 (Illustrative) | Aurora A | 0.015 | [1] |

| IMD-K2 (Illustrative) | VEGFR-2 | 0.045 | [1] |

| Compound 6h | EGFR, HER2, CDK2, AURKC | 8.16, 12.43, 10.27, 9.84 | [14] |

| Compound 6i | EGFR, HER2, CDK2, mTOR | 7.82, 11.58, 9.72, 11.26 | [14] |

| Compound 57 | ALK5 | 0.008 | [13] |

| Compound 58 | ALK5 | 0.022 | [13] |

Note: IMD-K1 and IMD-K2 are illustrative examples from a protocol guide.[1]

This protocol describes a general luminescence-based assay for determining the IC₅₀ value of an inhibitor.

-

Preparation: Prepare serial dilutions of the test compound (iodo-imidazole derivative) in a suitable solvent like DMSO.

-

Reaction Setup: In the wells of a 96-well plate, add 5 µL of the test compound solution at various concentrations. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Add Kinase/Substrate: Add 10 µL of the target kinase and substrate peptide mixture to each well.

-

Initiate Reaction: Add 10 µL of ATP solution to each well to initiate the kinase reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Detection: Add 25 µL of a detection reagent (e.g., one that quantifies remaining ATP via a luciferase reaction).

-

Measurement: After a short incubation, measure the luminescence using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Anticancer Activity

The imidazole core is present in several anticancer agents, and iodo-substituted derivatives can be designed to target specific enzymes or receptors involved in cancer progression.[2][7] For example, some derivatives have been explored as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune escape.[7]

The following table presents the cytotoxic effects of novel 2-iodo-4-hydroxymethyl-1,5-diphenyl substituted-1H-imidazole derivatives against a human breast cancer cell line.

| Compound ID | % Inhibition at 20 µg/mL (MDA-MB-435) | Standard (5-FU) % Inhibition at 10 µg/mL | Reference |

| C-IVc | 41.00 | 54.33 | [15] |

| C-IVf | 49.72 | 54.33 | [15] |

| C-IVg | 57.18 | 54.33 | [15] |

The MTT assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-435) into 96-well plates at a density of 5,000 to 10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Replace the culture medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like 5-fluorouracil). Incubate the plates for a further 24 to 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan using a microplate reader at approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Antimicrobial and Antifungal Activity

The imidazole ring is a key component of many established antifungal drugs (e.g., ketoconazole, miconazole).[7] The iodine substituent can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes and leading to new antifungal compounds with improved efficacy.[7]

The following table presents Minimum Inhibitory Concentration (MIC) values of illustrative imidazole derivatives against various fungal strains.

| Compound ID | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) | S. cerevisiae MIC (µg/mL) | Reference |

| IMD-F1 (Illustrative) | 8 | 16 | 4 | [1][8] |

| IMD-F2 (Illustrative) | 4 | 8 | 2 | [1][8] |

| Ketoconazole (Control) | 1 | 2 | 1 | [1][8] |

Note: The data in this table is illustrative, based on example tables in protocol guides, to show how results are typically presented.[1][8]

This broth microdilution method is used to determine the MIC of an antimicrobial agent.

-

Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Perform serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a specific concentration (e.g., 0.5 McFarland standard, which is then further diluted).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

Iodo-imidazole, particularly 4-iodo-1H-imidazole, is a synthetically versatile and commercially accessible compound of significant value to the medicinal chemistry community.[7] While its direct biological activity is not the primary focus, its role as a foundational building block for creating libraries of potent and selective therapeutic agents is well-established.[1][7] The ease with which the iodine atom can be replaced through robust cross-coupling reactions empowers researchers to efficiently explore vast chemical space, accelerating the discovery and development of novel therapeutics targeting a wide range of diseases, from cancer to fungal infections.[1] The protocols and data provided herein serve as a valuable technical resource for scientists and researchers working with this important chemical entity.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. ijsrtjournal.com [ijsrtjournal.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. 4-iodo-1H-imidazole | C3H3IN2 | CID 606522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google Patents [patents.google.com]

- 12. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]

- 13. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies | MDPI [mdpi.com]

- 14. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Safety and Handling of Iodo-Substituted Imidazoles: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and core chemical principles of iodo-substituted imidazoles, a class of compounds with significant applications in pharmaceutical synthesis and biochemical research. Due to the prevalence of available data, this document will focus primarily on 4-iodo-1H-imidazole as a representative compound, with information on other isomers included where available.

Hazard Identification and Safety Precautions

Iodo-substituted imidazoles are classified as hazardous substances and require careful handling to minimize risk. The primary hazards are associated with oral toxicity, skin and eye irritation, and respiratory irritation.[1][2][3][4]

1.1 GHS Hazard Classification

The Globally Harmonized System (GHS) classification for 4-iodo-1H-imidazole is summarized below. It is crucial to handle all iodo-substituted imidazoles with the assumption of similar or greater toxicity.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][3][4] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][3][4] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][3][4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[4] |

1.2 Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when working with iodo-substituted imidazoles.

| Body Part | Recommended PPE | Specifications |

| Eyes/Face | Safety goggles and face shield | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a risk of splashing.[1] |

| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected before use and replaced if damaged.[1][4] |

| Body | Chemical-resistant lab coat | A long-sleeved lab coat should be worn and fully buttoned. For larger quantities, a chemical-resistant apron is advised.[2] |

| Respiratory | NIOSH-approved respirator | Work should be conducted in a certified chemical fume hood. If engineering controls are insufficient, a respirator is necessary.[2] |

1.3 First Aid Measures

In case of exposure, the following first aid measures should be taken immediately:

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][5] |

Physicochemical Properties and Stability

The stability of iodo-substituted imidazoles is influenced by the inherent stability of the imidazole ring and the reactivity of the carbon-iodine bond.

2.1 Physical and Chemical Properties of 4-Iodo-1H-imidazole

| Property | Value |

| CAS Number | 71759-89-2[4][6] |

| Molecular Formula | C₃H₃IN₂[7] |

| Molecular Weight | 193.97 g/mol [7] |

| Appearance | White to light yellow crystalline solid[7] |

| Melting Point | 136.0 - 140.0 °C[7] |

| Solubility | Soluble in methanol and other organic solvents.[7] |

2.2 Stability and Storage

Iodo-substituted imidazoles are sensitive to light, air, and high temperatures.[7] The carbon-iodine bond is the most labile of the carbon-halogen bonds, making these compounds the most susceptible to thermal and photolytic degradation among their halogenated analogs.

For optimal stability, iodo-substituted imidazoles should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen).[8] Refrigeration at 0-8°C is recommended for long-term storage.[8]

Experimental Protocols

The following sections detail common experimental procedures for the synthesis and purification of iodo-substituted imidazoles, with a focus on 4-iodo-1H-imidazole.

3.1 Synthesis of 4-Iodo-1H-imidazole

Two primary methods are employed for the synthesis of 4-iodo-1H-imidazole: direct iodination of imidazole and a two-step deiodination of 4,5-diiodo-1H-imidazole.[9][10]

3.1.1 Protocol 1: Direct Iodination of Imidazole

This method involves the reaction of imidazole with iodine in an alkaline aqueous solution.[11][12]

Materials:

-

Imidazole

-

Sodium hydroxide (NaOH)

-

Sodium iodide (NaI) or Potassium iodide (KI)

-

Iodine (I₂)

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate

-

Water

-

Isopropanol

-

n-Hexane

Procedure:

-

Preparation of Imidazole Solution: Dissolve sodium hydroxide in water and cool to room temperature. Add imidazole and stir until fully dissolved.[11]

-

Preparation of Iodine Solution: In a separate beaker, dissolve sodium iodide in water, cool to room temperature, and then add iodine.[11]

-

Reaction: Cool the imidazole solution to 0°C in an ice bath. Add the iodine solution dropwise to the imidazole solution while maintaining the temperature at 0°C. After the addition is complete, continue to stir the reaction mixture at 0°C for 6 hours.[11]

-

Work-up and Isolation: Adjust the pH of the reaction mixture to 7-8 with concentrated hydrochloric acid to precipitate a white solid. Collect the solid by suction filtration.[11]

-

Recovery of Unreacted Imidazole: The filtrate can be saturated with sodium chloride and extracted with ethyl acetate to recover unreacted imidazole.[11]

3.1.2 Protocol 2: Deiodination of 4,5-Diiodo-1H-imidazole

This two-step process involves the synthesis of 4,5-diiodo-1H-imidazole followed by selective deiodination.[10]

Step 1: Synthesis of 4,5-Diiodo-1H-imidazole:

-

React imidazole with at least two equivalents of iodine in an alkaline solution. The reaction is typically carried out at temperatures ranging from 0 to 120°C.[10]

Step 2: Selective Deiodination:

-

The resulting 4,5-diiodo-1H-imidazole is then reacted with a reducing agent, such as sodium sulfite, in a solvent like DMF. The reaction is heated to around 100-110°C.[10]

-

After the reaction, the mixture is filtered, and the filtrate is concentrated and purified to yield 4-iodo-1H-imidazole.

3.2 Purification of Iodo-substituted Imidazoles

Recrystallization and column chromatography are the most effective methods for purifying iodo-substituted imidazoles.[8][13]

3.2.1 Protocol: Purification by Two-Step Recrystallization

This method is particularly effective for removing the common byproduct, 4,5-diiodo-1H-imidazole.[8]

Step 1: Removal of Di-iodinated Impurity:

-

Place the crude solid in a round-bottom flask.

-

Add a solvent mixture of water and a small amount of ethanol.[8]

-

Heat the mixture to reflux with stirring for approximately 1 hour.[8]

-

Perform a hot gravity filtration to remove the less soluble 4,5-diiodo-1H-imidazole.[8]

Step 2: Final Recrystallization:

-

Allow the filtrate from Step 1 to cool slowly to room temperature, then place it in an ice bath to maximize crystallization of the mono-iodinated product.[13]

-

Collect the precipitated white solid by suction filtration.

-

For further purification, dissolve the solid in a minimal amount of hot isopropanol and slowly add n-hexane until the solution becomes slightly turbid.[13]

-

Allow the solution to cool slowly to induce crystallization.

-

Collect the pure crystals by vacuum filtration and wash with a small amount of cold solvent mixture.[13]

3.2.2 Protocol: Purification by Column Chromatography

Silica gel column chromatography can be used for smaller quantities or when recrystallization is ineffective.[13]

Procedure:

-

Stationary Phase: Silica gel (230-400 mesh).[8]

-

Mobile Phase: A gradient elution is typically effective. Start with a less polar solvent system (e.g., ethyl acetate in hexanes) and gradually increase the polarity (e.g., by adding methanol).[8] The optimal solvent system should be determined by Thin Layer Chromatography (TLC) beforehand.

-

Elution: Load the crude product dissolved in a minimal amount of the initial eluent onto the column and begin elution.

-

Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Biological Activity and Signaling Pathways

While iodo-substituted imidazoles themselves are primarily utilized as synthetic intermediates, their derivatives have shown significant biological activity, particularly as antifungal and anticancer agents.[9][14][15]

4.1 Antifungal Activity

The primary mechanism of action for many imidazole-based antifungal drugs is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51).[16][17][18] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[16][17][18] The iodine atom on the imidazole ring can serve as a handle for chemical modifications to enhance the binding affinity and selectivity of these derivatives for fungal CYP51.[16]

Caption: Inhibition of Ergosterol Biosynthesis by Iodo-imidazole Derivatives.

4.2 Anticancer Activity

Derivatives of iodo-imidazoles have been investigated for their potential as anticancer agents, acting through various mechanisms.[9][14][15] These include the induction of apoptosis (programmed cell death) and cell cycle arrest.[15][19] Some imidazole derivatives have been designed to target specific enzymes or receptors involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR).[20] The imidazole core can also be found in inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune escape.[9]

Caption: General workflow from iodo-imidazole to potential anticancer agents.

Quantitative Data Summary

Quantitative toxicological data for iodo-substituted imidazoles is limited. The following table provides reference data for the parent compound, imidazole. It is imperative to handle iodo-substituted imidazoles as if they have similar or greater toxicity.

5.1 Toxicological Data for Imidazole (for reference)

| Parameter | Species | Route | Value |

| LD50 | Rat | Oral | 220 - 970 mg/kg |

| LD50 | Mouse | Oral | 880 mg/kg |

| NOAEL (28-day study) | Rat | Oral | 62.5 mg/kg bw/day |

Disclaimer: This data is for the parent compound, imidazole, and should be used for reference purposes only.

5.2 Synthesis and Purification Data for 4-Iodo-1H-imidazole

| Parameter | Value |

| Synthesis Method | Direct Iodination |

| Molar Ratio (Imidazole:Iodine) | 2:1 to 5:1[12] |

| Reaction Temperature | 0 °C[11][12] |

| Typical Yield | 69 - 70%[12] |

| Purification Method | Recrystallization |

| Recrystallization Solvents | Isopropanol/n-hexane, Ethanol/water[8][12] |

Conclusion

Iodo-substituted imidazoles are valuable and versatile building blocks in medicinal chemistry and materials science. Their safe handling is paramount and requires strict adherence to safety protocols, including the use of appropriate personal protective equipment and engineering controls. While quantitative toxicity data for these specific compounds is sparse, their known hazards necessitate a cautious approach. The synthetic and purification protocols for 4-iodo-1H-imidazole are well-established, providing a reliable route to this key intermediate. Further research into the specific biological activities and signaling pathways directly modulated by iodo-substituted imidazoles will undoubtedly open new avenues for drug discovery and development.

Caption: General experimental workflow for the synthesis and purification of iodo-imidazoles.

References

- 1. 2-Iodo-1-methyl-1H-imidazole | Chemical Properties, Uses, Safety Data & Supplier China [quinoline-thiophene.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. canbipharm.com [canbipharm.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. mmbio.byu.edu [mmbio.byu.edu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 16. benchchem.com [benchchem.com]

- 17. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. biolmolchem.com [biolmolchem.com]

- 19. mdpi.com [mdpi.com]

- 20. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide: Synthesis, Characterization, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide. This compound is a halogenated heterocyclic molecule with potential applications in medicinal chemistry, particularly as a scaffold for the development of targeted therapeutics. Detailed experimental protocols for its multi-step synthesis, from the iodination of imidazole to the final sulfonylation, are presented. Furthermore, this guide includes predicted analytical data for the characterization of the title compound, based on spectral information from analogous structures. A significant focus is placed on the potential biological relevance of this class of compounds as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical target in oncology.

Molecular Structure and Properties

This compound is a five-membered aromatic heterocycle substituted with an iodine atom at the 4-position and an N,N-dimethylsulfonamide group at the 1-position of the imidazole ring. The presence of the iodine atom provides a handle for further functionalization, such as cross-coupling reactions, making it a versatile intermediate in organic synthesis. The sulfonamide moiety can influence the compound's physicochemical properties, such as solubility and electronic distribution, and may play a role in its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 135773-25-0 | [Vendor Information] |

| Molecular Formula | C₅H₈IN₃O₂S | [Calculated] |

| Molecular Weight | 301.10 g/mol | [Calculated] |

| Appearance | Predicted: White to off-white solid | [Analogy to similar compounds] |

| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | [Analogy to similar compounds] |

| SMILES | CN(C)S(=O)(=O)n1cc(I)nc1 | [Chemical Database] |

| InChI | InChI=1S/C5H8IN3O2S/c1-9(2)12(10,11)8-3-5(6)7-4-8/h3-4H,1-2H3 | [Chemical Database] |

Synthesis and Experimental Protocols

The synthesis of this compound is proposed as a two-step process starting from commercially available imidazole. The first step involves the regioselective iodination of imidazole to yield 4-iodo-1H-imidazole. The second step is the sulfonylation of the 4-iodo-1H-imidazole with N,N-dimethylsulfamoyl chloride.

Experimental Protocol: Synthesis of 4-Iodo-1H-imidazole

This protocol is adapted from established procedures for the direct iodination of imidazole.[1]

Materials:

-

Imidazole

-

Iodine (I₂)

-

Sodium hydroxide (NaOH)

-

Sodium iodide (NaI)

-

Deionized water

-

Hydrochloric acid (HCl, concentrated)

-

Isopropanol

-

n-Hexane

Procedure:

-

In a round-bottom flask, dissolve sodium hydroxide (1.5 equivalents) in deionized water.

-

To the cooled solution, add imidazole (2.5 equivalents). Stir until a clear solution is obtained.

-

In a separate beaker, prepare a solution of iodine (1 equivalent) and sodium iodide (1.2 equivalents) in a minimal amount of deionized water.

-

Cool the imidazole solution to 0 °C in an ice bath.

-

Slowly add the iodine solution dropwise to the imidazole solution over 1-2 hours, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 12 hours.

-

Adjust the pH of the reaction mixture to 8-9 with concentrated HCl to precipitate the crude product.

-

Filter the white solid and wash with cold deionized water.

-

Recrystallize the crude product from a mixture of isopropanol and n-hexane to yield pure 4-iodo-1H-imidazole.

Experimental Protocol: Synthesis of this compound

This protocol is a general procedure for the N-sulfonylation of imidazoles.

Materials:

-

4-Iodo-1H-imidazole

-

N,N-Dimethylsulfamoyl chloride

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-iodo-1H-imidazole (1 equivalent) in anhydrous DCM, add triethylamine (1.2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add N,N-dimethylsulfamoyl chloride (1.1 equivalents) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.

Characterization and Data Presentation

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 | s | 1H | H-2 (imidazole) |

| ~ 7.3 | s | 1H | H-5 (imidazole) |

| ~ 2.9 | s | 6H | N(CH₃)₂ |

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138 | C-2 (imidazole) |

| ~ 125 | C-5 (imidazole) |

| ~ 85 | C-4 (imidazole) |

| ~ 38 | N(CH₃)₂ |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M+H]⁺ | 301.9455 |

| [M+Na]⁺ | 323.9274 |

Biological Context: Imidazole Derivatives as EGFR Inhibitors

The imidazole scaffold is a prominent feature in many biologically active molecules, including numerous approved drugs.[2] A particularly relevant area of research for imidazole derivatives is in the development of kinase inhibitors, specifically targeting the Epidermal Growth Factor Receptor (EGFR).[3] Overexpression and mutation of EGFR are hallmarks of various cancers, making it a prime target for therapeutic intervention.[4] The EGFR signaling pathway, upon activation by its ligands (e.g., EGF), triggers a cascade of intracellular events that promote cell proliferation, survival, and migration.[5]

Imidazole-based compounds can act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, thereby blocking the downstream signaling cascade and inhibiting cancer cell growth.[6] The structural features of this compound, including the imidazole core and the potential for further modification at the iodo-position, make it an interesting candidate for exploration within this therapeutic area.

Conclusion

This compound is a synthetically accessible and versatile molecule. This guide has provided detailed, albeit partially predictive, insights into its structure, synthesis, and characterization. The established importance of the imidazole scaffold in medicinal chemistry, particularly in the context of EGFR inhibition, suggests that this compound and its derivatives warrant further investigation as potential therapeutic agents. The experimental protocols and characterization data presented herein serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural Basis for EGFR Mutant Inhibition by Trisubstituted Imidazole Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to Imidazole Sulfonamides and Their Targets

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the diverse therapeutic potential of imidazole sulfonamides, a class of compounds demonstrating significant promise in the fields of oncology, infectious diseases, and neurodegenerative disorders. This document provides a comprehensive overview of their primary molecular targets, summarizes key quantitative efficacy data, details relevant experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows involved.

Therapeutic Targets in Oncology

Imidazole sulfonamides have emerged as potent inhibitors of several key kinases and enzymes implicated in cancer progression. Their mechanisms of action often involve the disruption of critical signaling pathways that drive tumor growth, proliferation, and survival.

BRAF V600E Kinase

The V600E mutation in the B-Raf proto-oncogene, serine/threonine kinase (BRAF), is a driver mutation in a significant percentage of melanomas and other cancers. This mutation leads to constitutive activation of the MAPK/ERK signaling pathway, promoting uncontrolled cell growth. Imidazole sulfonamides have been designed as potent inhibitors of the BRAF V600E mutant.

Quantitative Data: BRAF V600E Inhibition

| Compound ID | Target | Assay Type | IC50 (nM) | Cell Line | Mean IC50 (µM) | Reference |

| 15i | BRAF V600E | Kinase Assay | 76 | - | - | [1] |

| 15j | BRAF V600E | Kinase Assay | 32 | - | - | [1] |

| 16a | BRAF V600E | Kinase Assay | 35 | - | - | [1] |

| 16d | BRAF V600E | Kinase Assay | 68 | - | - | [1] |

| 14h | - | Cell Viability | - | Melanoma | 1.8 | [1] |

| 16e | - | Cell Viability | - | Melanoma | 1.88 | [1] |

| 4a | BRAF V600E | Kinase Assay | 630 | - | - | [2] |

| 4b | BRAF V600E | Kinase Assay | 120 | - | - | [2] |

Signaling Pathway: BRAF/MEK/ERK Pathway

The binding of growth factors to receptor tyrosine kinases (RTKs) initiates the activation of RAS, which in turn activates RAF kinases, including BRAF. Activated BRAF then phosphorylates and activates MEK, which subsequently phosphorylates and activates ERK. Activated ERK translocates to the nucleus to regulate gene expression involved in cell proliferation and survival. The BRAF V600E mutation leads to constitutive activation of this pathway, bypassing the need for upstream signaling. Imidazole sulfonamides act by inhibiting the kinase activity of BRAF V600E, thereby blocking downstream signaling.[3][4][5]

BRAF/MEK/ERK Signaling Pathway and Inhibition.

Carbonic Anhydrases IX and XII

Carbonic anhydrases (CAs) IX and XII are transmembrane enzymes that are overexpressed in many hypoxic tumors.[6][7] They play a crucial role in maintaining intracellular pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, thereby promoting tumor cell survival and proliferation in the acidic tumor microenvironment.[8][9] Imidazole sulfonamides have been identified as selective inhibitors of these tumor-associated CAs.

Quantitative Data: Carbonic Anhydrase Inhibition

| Compound ID | Target | Ki (µM) | Selectivity (hCA IX/XII) | Reference |

| 5g | hCA IX | 0.32 | 12 | [10] |

| 5b | hCA IX | 0.36 | 11.5 | [10] |

| 5d | hCA IX | 0.72 | 7.0 | [10] |

| 5e | hCA IX | 0.84 | 6.5 | [10] |

| 5j | hCA IX | 1.10 | 5.6 | [10] |

| 5n | hCA IX | 1.3 | 5.0 | [10] |

| Acetazolamide (Standard) | hCA IX | 0.03 | 0.2 | [10] |

Signaling Pathway: Hypoxia-Induced pH Regulation

Under hypoxic conditions, the transcription factor HIF-1α is stabilized and induces the expression of CA IX and CA XII. These enzymes, located on the cell surface, convert CO2 into protons and bicarbonate. The protons contribute to the acidic extracellular tumor microenvironment, while bicarbonate is transported into the cell to maintain a more alkaline intracellular pH, which is favorable for tumor cell survival and proliferation. Imidazole sulfonamides inhibit the catalytic activity of CA IX and XII, leading to intracellular acidification and subsequent inhibition of tumor growth.[8][9][11]

Hypoxia-Induced pH Regulation by CA IX/XII.

c-MET and TRKA Kinases

The mesenchymal-epithelial transition factor (c-MET) and tropomyosin receptor kinase A (TRKA) are receptor tyrosine kinases that, when aberrantly activated, can drive the growth and metastasis of various cancers. Molecular docking studies have predicted that certain imidazole sulfonamide derivatives can interact with the conserved binding sites of these kinases.

Signaling Pathway: c-MET Signaling

Hepatocyte growth factor (HGF) is the ligand for the c-MET receptor. Binding of HGF induces receptor dimerization and autophosphorylation, leading to the activation of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and motility.[12][13][14][15][16] Imidazole sulfonamides are being investigated for their potential to inhibit c-MET kinase activity.

c-MET Signaling Pathway and Potential Inhibition.

Therapeutic Targets in Infectious Diseases

The foundational therapeutic application of sulfonamides is in the treatment of bacterial infections. Imidazole sulfonamides continue this legacy, demonstrating activity against a range of bacterial pathogens.

Dihydropteroate Synthase (DHPS)

The primary mechanism of action for sulfonamide antibacterials is the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway.[17][18][19][20][21] Bacteria must synthesize their own folic acid, an essential nutrient for DNA synthesis and repair. Humans, in contrast, obtain folic acid from their diet, making DHPS an excellent selective target for antibacterial therapy.

Quantitative Data: Antibacterial Activity

| Compound ID | Bacterial Strain | MIC (mg/mL) | Reference |